Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-
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Overview
Description
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid is a complex organic compound that features a quinoline core substituted with a hydroxy group, a trifluoromethoxy group, and a carboxamido acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the quinoline core through a cyclization reaction, followed by the introduction of the hydroxy and trifluoromethoxy groups via electrophilic aromatic substitution. The carboxamido acetic acid moiety is then introduced through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and trifluoromethoxy groups can participate in hydrogen bonding and other interactions, while the quinoline core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as 2-hydroxyquinoline and 6-trifluoromethoxyquinoline share structural similarities.
Carboxamido acetic acid derivatives: Compounds like N-(2-carboxyethyl)acetamide have similar functional groups.
Uniqueness
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Biological Activity
Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a glycine moiety and a quinoline derivative. The trifluoromethoxy group enhances its pharmacological properties, making it an interesting candidate for various therapeutic applications.
Cytoprotective Effects
Research indicates that glycine derivatives can exert protective effects on cells under stress conditions. A study demonstrated that glycine protects hepatocytes from injury caused by anoxia and mitochondrial inhibitors. The addition of glycine to rewarming media significantly improved cell viability after cold ischemia, highlighting its role as a cytoprotective agent .
Table 1: Protective Effects of Glycine on Hepatocytes
Condition | Cell Viability (%) | Glycine Concentration (mmol/L) |
---|---|---|
Control | 100 | 0 |
Anoxia | 30 | 3 |
Mitochondrial Inhibitors | 25 | 3 |
Cold Ischemia | 20 | 3 |
The cytoprotective effects of glycine are believed to involve several mechanisms:
- Inhibition of Apoptosis : Glycine modulates apoptotic pathways, promoting cell survival during stress.
- Regulation of Mitochondrial Function : It helps maintain mitochondrial integrity and function under adverse conditions.
- Antioxidant Properties : Glycine exhibits antioxidant activity, reducing oxidative stress in cells.
Study on Hepatocyte Preservation
A pivotal study investigated the role of glycine in preserving isolated rat hepatocytes. The results showed that glycine significantly reduced lactate dehydrogenase leakage, indicating enhanced cell membrane stability during hypothermic preservation. This effect was specific compared to other amino acids tested .
Clinical Implications
Given its protective properties, glycine and its derivatives may have therapeutic potential in conditions such as liver transplantation and ischemia-reperfusion injury. Further clinical trials are necessary to explore these applications.
Properties
CAS No. |
189359-10-2 |
---|---|
Molecular Formula |
C13H9F3N2O5 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
2-[[3-hydroxy-6-(trifluoromethoxy)quinoline-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H9F3N2O5/c14-13(15,16)23-7-1-2-8-6(3-7)4-9(19)11(18-8)12(22)17-5-10(20)21/h1-4,19H,5H2,(H,17,22)(H,20,21) |
InChI Key |
VXZFMTNKQPTCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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